1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea
Description
1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea is a thiourea derivative characterized by a para-nitrophenyl group and a dimethylaminoethyl substituent. Thioureas are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, often modulated by substituents on the aromatic rings and side chains. The dimethylaminoethyl group in this compound enhances solubility in polar solvents due to its tertiary amine moiety, while the electron-withdrawing nitro group at the para position influences electronic distribution and binding interactions with biological targets .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-14(2)8-7-12-11(18)13-9-3-5-10(6-4-9)15(16)17/h3-6H,7-8H2,1-2H3,(H2,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUMRRPWSWRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of 4-Nitrophenyl Isothiocyanate and 2-(Dimethylamino)ethylamine
The most straightforward method involves the nucleophilic addition of 2-(dimethylamino)ethylamine to 4-nitrophenyl isothiocyanate. This exothermic reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, typically completing within 2–4 hours.
Procedure :
- Dissolve 4-nitrophenyl isothiocyanate (1.0 equiv, 1.80 g, 10 mmol) in 20 mL of dry THF under nitrogen.
- Add 2-(dimethylamino)ethylamine (1.05 equiv, 1.07 g, 10.5 mmol) dropwise with stirring.
- Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).
- Concentrate under reduced pressure and recrystallize from ethanol/water (3:1) to obtain yellow crystals.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 78 | 98.5 |
| Temperature | 25°C | 82 | 99.1 |
| Stoichiometry | 1:1.05 | 85 | 98.8 |
This method avoids toxic catalysts and achieves high regioselectivity due to the electrophilic nature of the isothiocyanate group.
Dithiocarbamate Intermediate Route
Adapting methods from dithiocarbamate chemistry, sodium 4-nitrophenyldithiocarbamate is generated in situ and reacted with 2-(dimethylamino)ethyl bromide under alkaline conditions.
Procedure :
- Suspend 4-nitroaniline (1.0 equiv, 13.8 g, 100 mmol) in aqueous NaOH (20%, 50 mL).
- Add carbon disulfide (1.2 equiv, 9.12 g, 120 mmol) at 0–5°C, stirring for 1 hour.
- Introduce 2-(dimethylamino)ethyl bromide (1.1 equiv, 16.3 g, 110 mmol) and heat at 50°C for 3 hours.
- Acidify with HCl (1M), extract with ethyl acetate, and recrystallize from acetonitrile.
Key Observations :
Coupling Agent-Assisted Synthesis Using T3P®
Employing propylphosphonic anhydride (T3P®) enhances reaction efficiency by activating the thiocarbonyl group.
Procedure :
- Combine 4-nitrophenyl isothiocyanate (1.0 equiv, 1.80 g, 10 mmol) and 2-(dimethylamino)ethylamine (1.1 equiv, 1.12 g, 11 mmol) in DCM (30 mL).
- Add T3P® (1.5 equiv, 3.6 mL, 12 mmol) and diisopropylethylamine (DIPEA, 2.0 equiv, 2.58 mL, 15 mmol).
- Stir at room temperature for 1 hour, then wash with NaHCO3 (5%) and brine.
- Purify via flash chromatography (SiO2, ethyl acetate/methanol 9:1).
Advantages :
- Rapid reaction time (≤1 hour).
- High yield (90–92%) and minimal byproducts.
Analytical Characterization
Spectroscopic Data
- Melting Point : 168–170°C (recrystallized from ethanol).
- IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1560 (C=S), 1520 (NO2 asym), 1340 (NO2 sym).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 9.78 (s, 1H, NH), 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.72 (d, J = 8.8 Hz, 2H, Ar–H), 3.62 (t, J = 6.0 Hz, 2H, NCH2), 2.48 (t, J = 6.0 Hz, 2H, NCH2), 2.24 (s, 6H, N(CH3)2).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Direct Condensation | 78–85 | 2–4 | Low | Excellent |
| Dithiocarbamate | 70–75 | 4–6 | Moderate | Moderate |
| T3P®-Assisted | 90–92 | 1 | High | Limited |
The T3P® method excels in efficiency but requires specialized reagents, whereas direct condensation balances cost and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Scientific Applications of 1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea
This compound is an organic compound with a thiourea backbone, a dimethylaminoethyl group, and a nitrophenyl group, which makes it interesting in chemistry and biology. It is used as a reagent in organic synthesis, a building block for complex molecules, and is investigated for its potential biological activity, including antimicrobial and anticancer properties. It is also explored for potential use in drug development because of its unique structural features and is utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
The synthesis of this compound typically involves reacting 4-nitrophenyl isothiocyanate with 2-(dimethylamino)ethylamine. This reaction usually occurs in an organic solvent, such as dichloromethane or ethanol, under reflux conditions, where the amine nucleophilically attacks the isothiocyanate to form the desired thiourea compound. Industrial production involves similar synthetic routes but on a larger scale, using continuous flow reactors and optimized conditions to improve yield and purity, with solvent recovery and recycling to minimize waste and costs.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The nitro group can be reduced to an amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Oxidation leads to the formation of sulfonyl derivatives.
- Reduction The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are used, with conversion to amino derivatives.
- Substitution The compound can undergo nucleophilic substitution reactions at the nitrophenyl group using nucleophiles like amines or thiols, leading to the formation of substituted thioureas.
This compound has potential antimicrobial and anticancer properties. It can form hydrogen bonds and interact with biological macromolecules, influencing their function, while the nitrophenyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Antimicrobial Properties Research indicates antimicrobial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens.
Anticancer Activity The compound has shown promising results against human lung adenocarcinoma cell lines, with some derivatives demonstrating increased inhibitory activity compared to the original compound, highlighting its potential as a lead for new anticancer agents. The biological activity is believed to stem from its ability to interact with molecular targets within cells, where the nitrophenyl group participates in redox reactions, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells, while the dimethylamino group may enhance solubility and bioavailability, facilitating better interaction with biological macromolecules.
Studies on Biological Activities
Study on Antitumor Activity A study evaluated a series of thiourea derivatives, including this compound and indicated significant inhibition of tumor cell proliferation in vitro, particularly against the SPAC1 cell line . The study emphasized the importance of structural modifications in enhancing the efficacy of thiourea derivatives as anticancer agents. Compound 5a, a derivative, showed approximately 10 times more inhibitory activity than the original compound 1 .
Antimicrobial Screening Another study synthesized and screened a series of thiourea derivatives for antibacterial activity, showing that compounds similar to this compound exhibited varying degrees of effectiveness against standard bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications on the nitrophenyl moiety could enhance antimicrobial potency.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, P. aeruginosa | Effective against multiple strains |
| Anticancer | Human lung adenocarcinoma (SPAC1 cell line) | Significant inhibition of cell proliferation, particularly with derivatives |
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The nitrophenyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Comparisons
Antimicrobial Activity
- The azetidinone-containing compound (7f) exhibits potent antibacterial activity against Gram-positive S. aureus, comparable to ciprofloxacin. Its nitro group at the para position and azetidinone ring likely enhance membrane penetration and target binding.
- Chloro-substituted analogs (e.g., ) show higher cytotoxicity, attributed to electron-withdrawing chloro groups increasing reactivity toward cellular nucleophiles .
Electronic and Steric Effects
- The para-nitro group in the target compound provides strong electron-withdrawing effects, stabilizing negative charges in transition states during binding. Meta-nitro derivatives (e.g., ) exhibit reduced electronic effects, impacting target affinity .
- Adamantane-containing thioureas () display enhanced lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Antiviral Activity
- The fluorophenyl-indolyl thiourea () binds HIV-1 reverse transcriptase via hydrogen bonds (Lys101) and π-π interactions (Trp229, Tyr181) . The target compound’s dimethylaminoethyl group may facilitate alternative binding modes through amine-mediated hydrogen bonding.
Biological Activity
1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiourea backbone with a dimethylaminoethyl group and a nitrophenyl group. It is synthesized through the reaction of 4-nitrophenyl isothiocyanate with 2-(dimethylamino)ethylamine, typically in organic solvents like dichloromethane or ethanol under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest its potential application in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Notably, it has shown promising results against human lung adenocarcinoma cell lines, with some derivatives demonstrating up to tenfold increased inhibitory activity compared to the original compound. This highlights its potential as a lead compound for developing new anticancer agents .
The biological activity of this thiourea derivative is believed to stem from its ability to interact with various molecular targets within cells. The nitrophenyl group can participate in redox reactions, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells. Moreover, the dimethylamino group may enhance solubility and bioavailability, facilitating better interaction with biological macromolecules .
Study on Antitumor Activity
A study conducted by researchers at the Shanghai Institute of Materia Medica evaluated a series of thiourea derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, particularly against the SPAC1 cell line. The study emphasized the importance of structural modifications in enhancing the efficacy of thiourea derivatives as anticancer agents .
Antimicrobial Screening
In another study, a series of thiourea derivatives were synthesized and screened for antibacterial activity. The results showed that compounds similar to this compound exhibited varying degrees of effectiveness against standard bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications on the nitrophenyl moiety could enhance antimicrobial potency .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, P. aeruginosa | Effective against multiple strains |
| Anticancer | Human lung adenocarcinoma (SPAC1 cell line) | Significant inhibition of cell proliferation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition between 4-nitrophenyl isothiocyanate and 2-(dimethylamino)ethylamine. Systematic optimization involves adjusting solvent polarity (e.g., acetone or dichloromethane), stoichiometry, and reaction time. Factorial design (e.g., 2<sup>k</sup> designs) can efficiently screen variables like temperature, pH, and reagent ratios to maximize yield . Recrystallization from methanol-dichloromethane mixtures (1:10 v/v) is effective for purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this thiourea derivative?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve bond lengths (e.g., C=S, ~1.68 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent environments, particularly the dimethylaminoethyl group’s proton splitting patterns and nitro group deshielding effects .
- FT-IR spectroscopy to identify thiourea-specific vibrations (N-H stretch: ~3200 cm⁻¹; C=S stretch: ~1250 cm⁻¹) .
Q. How does the electronic environment of the 4-nitrophenyl group influence the thiourea moiety’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the thiocarbonyl sulfur, facilitating nucleophilic attacks. Comparative studies with non-nitrated analogs show increased reactivity in thiazole or guanidine formation. Solvent effects (e.g., polar aprotic solvents like DMF) further stabilize transition states .
Advanced Research Questions
Q. What computational strategies are recommended for analyzing the electronic structure and intermolecular interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
- Molecular Dynamics (MD) simulations to study solvent interactions and aggregation behavior in aqueous/organic matrices .
- Non-covalent Interaction (NCI) analysis to map hydrogen bonds (e.g., N-H⋯S) and π-stacking forces in crystal packing .
Q. How should researchers address contradictions between experimental biological activity data and computational predictions for this thiourea derivative?
- Methodological Answer : Cross-validate using:
- Dose-response assays to confirm bioactivity thresholds (e.g., enzyme inhibition IC₅₀ values).
- Molecular docking (e.g., AutoDock Vina) to refine binding poses against target proteins, accounting for flexible side chains .
- Free-energy perturbation (FEP) calculations to resolve discrepancies in binding affinity predictions .
Q. What factorial design approaches are suitable for investigating multifactor influences on the catalytic activity of this compound in organocatalytic reactions?
- Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to optimize variables like catalyst loading (0.1–5 mol%), solvent polarity, and temperature. Analyze interactions between factors via ANOVA and Pareto charts . For example, a 3³ design can evaluate time, substrate concentration, and pH effects on enantioselectivity .
Q. What mechanistic studies are required to elucidate the role of the dimethylaminoethyl group in modulating reaction pathways?
- Methodological Answer :
- Isotopic labeling (e.g., deuterated dimethylamino groups) to track hydrogen bonding in transition states via kinetic isotope effects (KIE) .
- In situ NMR/IR monitoring to detect intermediates in reactions like thioamide alkylation.
- Reaction path sampling (e.g., metadynamics) to simulate steric and electronic effects of the dimethylaminoethyl group on reaction coordinates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
